4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde
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Overview
Description
4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is an organic compound with the molecular formula C16H15BrO3 and a molecular weight of 335.19 g/mol . This compound is characterized by the presence of a bromobenzyl group attached to an ethoxybenzaldehyde moiety through an ether linkage. It is primarily used in chemical research and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzyl bromide and 3-ethoxybenzaldehyde.
Etherification: The 4-bromobenzyl bromide undergoes a nucleophilic substitution reaction with 3-ethoxybenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or acetone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzoic acid.
Reduction: 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzyl alcohol.
Substitution: 4-[(4-Azidobenzyl)oxy]-3-ethoxybenzaldehyde.
Scientific Research Applications
4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromobenzyl group can facilitate binding to specific molecular targets, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Uniqueness
4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is unique due to the presence of both the bromobenzyl and ethoxybenzaldehyde groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]-3-ethoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-2-19-16-9-13(10-18)5-8-15(16)20-11-12-3-6-14(17)7-4-12/h3-10H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTZMMKVTMZRBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352784 |
Source
|
Record name | 4-[(4-bromobenzyl)oxy]-3-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443292-05-5 |
Source
|
Record name | 4-[(4-Bromophenyl)methoxy]-3-ethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443292-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-bromobenzyl)oxy]-3-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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